

The Toxicology of 3,7-Dimethyloct-7-enal: A Technical Guide

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Compound of Interest

Compound Name: 3,7-Dimethyloct-7-enal

Cat. No.: B086501

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Disclaimer: Direct toxicological data for **3,7-Dimethyloct-7-enal** is not readily available in published literature. This document provides an in-depth toxicological profile based on data from its closest structural analogue and surrogate, Citral (CAS 5392-40-5). Citral is a mixture of two geometric isomers, Geranial ((2E)-3,7-dimethylocta-2,6-dienal) and Neral ((2Z)-3,7-dimethylocta-2,6-dienal). The information herein should be interpreted as a read-across assessment and used with the understanding that it pertains to this well-studied surrogate.

Executive Summary

Citral, the primary surrogate for **3,7-Dimethyloct-7-enal**, exhibits low acute oral and dermal toxicity.[1][2] It is classified as a skin irritant and a skin sensitizer, though not an eye irritant in rabbits.[2][3] Repeated dose toxicity studies in rodents have established No Observed Adverse Effect Levels (NOAELs) with effects at higher doses primarily related to irritation at the site of contact. Developmental toxicity studies in rats via inhalation did not show teratogenicity at concentrations below those causing maternal toxicity.[4] Citral is not considered to be genotoxic based on a battery of in vitro and in vivo assays. Carcinogenicity studies in rats and mice did not attribute any neoplasms to citral administration.

Acute Toxicity

The acute toxicity of citral is low across oral and dermal routes of exposure.

Table 1: Acute Toxicity of Citral

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat (Sprague Dawley)	Oral	6800 mg/kg bw	[1][3]
LD ₅₀	Rat (female)	Oral	4950 mg/kg bw	[1][5]
LD ₅₀	Rat	Dermal	>2000 mg/kg bw	[1][3]
LD ₅₀	Rabbit	Dermal	2250 mg/kg bw	[1][5][6][7]

Clinical signs following acute oral exposure at high doses included apathy, staggering, salivation, and a poor general state.[1] Dermal application in rats resulted in slight skin irritation and desquamation.[1]

Irritation and Sensitization

Citral is a known skin irritant and sensitizer.

Skin and Eye Irritation

In rabbit studies, citral was found to be irritating to the skin, causing moderate erythema and edema.[1][3] However, it is not classified as an eye irritant.[2]

Skin Sensitization

Citral is classified as a skin sensitizer.[1] The murine Local Lymph Node Assay (LLNA) is a key method for assessing sensitization potential.

Table 2: Skin Sensitization Data for Citral

Assay	Species	Vehicle	Result	EC3 Value	Reference
LLNA	Mouse (CBA)	Ethanol:Diethyl phthalate (1:3)	Sensitizer	6.3%	[1]

The EC3 value is the estimated concentration required to produce a three-fold increase in lymphocyte proliferation, with lower values indicating greater sensitizing potency.[8][9] An EC3

of 6.3% indicates moderate sensitization potential.[\[1\]](#)[\[8\]](#)

Repeated Dose Toxicity

Sub-chronic and chronic oral toxicity studies have been conducted on citral.

Table 3: Repeated Dose Oral Toxicity of Citral

Study Duration	Species	NOAEL	LOAEL	Key Effects at LOAEL	Reference
14-Week	Rat (F344/N)	-	335 mg/kg/day (female), 345 mg/kg/day (male)	Decreased body weight	[3]
2-Year	Rat (F344/N)	-	210 mg/kg bw/day	Decreased body weights	[1]

The primary effects observed in long-term studies were related to reduced body weight gain at higher doses, likely due to palatability issues and local irritation in the forestomach.[\[1\]](#)

Genotoxicity

Citral has been evaluated in a range of genotoxicity assays and has shown no evidence of mutagenic or clastogenic potential.

Table 4: Genotoxicity of Citral

Assay Type	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames Test)	S. typhimurium	With & Without	Negative	[3]
In Vitro Gene Mutation	Chinese Hamster Ovary (CHO) cells	With & Without	Negative	[3]
In Vivo Micronucleus	Mouse	N/A	Negative	[3]

Carcinogenicity

Long-term carcinogenicity studies were conducted by the National Toxicology Program (NTP).

Table 5: Carcinogenicity of Citral

Species	Route	Dose Levels (ppm in feed)	Findings	Reference
Rat (F344/N)	Oral	1000, 2000, 4000	No neoplasms attributed to citral	[1]
Mouse (B6C3F1)	Oral	500, 1000, 2000	No neoplasms attributed to citral	[1]

While a positive trend for malignant lymphoma was observed in female mice at the highest dose, the incidences were within the historical control range and were not clearly related to citral administration.

Reproductive and Developmental Toxicity

Developmental toxicity has been assessed via the inhalation route.

Table 6: Developmental Toxicity of Inhaled Citral

Species	Exposure	NOAEL (Maternal Toxicity)	NOAEL (Developmental Toxicity)	Key Findings	Reference
Rat (Sprague-Dawley)	Inhalation (GD 6-15)	34 ppm	68 ppm	Maternal toxicity (reduced body weight gain, clinical signs) at 68 ppm. No teratogenicity. Slight reduction in fetal weight at maternally toxic dose.	[4]

The study concluded that citral does not produce developmental toxicity in rats when inhaled at concentrations up to a maternally toxic level.[4]

Experimental Protocols

Direct Peptide Reactivity Assay (DPRA) - OECD 442C

The DPRA is an in chemico method that models the first key event in the Adverse Outcome Pathway (AOP) for skin sensitization: covalent binding to skin proteins.[10][11][12]

- Principle: The assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.[13][14] The depletion of these peptides after a 24-hour incubation period is measured by High-Performance Liquid Chromatography (HPLC).[12]
- Methodology:
 - A stock solution of the test chemical is prepared in a suitable solvent (e.g., acetonitrile).

- The test chemical solution is incubated with solutions of a cysteine-containing peptide and a lysine-containing peptide for 24 ± 1 hours at $25 \pm 2.5^{\circ}\text{C}$.[\[13\]](#)
- Following incubation, the reaction is stopped, and the samples are analyzed by HPLC with a gradient elution and UV detection at 220 nm.[\[12\]](#)[\[13\]](#)
- The percentage of peptide depletion is calculated by comparing the peak area of the peptide in the sample to the peak area in a reference control.
- The mean depletion of cysteine and lysine is used to categorize the substance into reactivity classes (minimal, low, moderate, high), which informs the prediction of sensitization potential.[\[14\]](#)

Human Cell Line Activation Test (h-CLAT) - OECD 442E

The h-CLAT is an in vitro assay that addresses the third key event in the skin sensitization AOP: the activation of dendritic cells.[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Principle: The assay measures the upregulation of cell surface markers CD86 and CD54 on a human monocytic leukemia cell line (THP-1) following exposure to a test chemical.[\[15\]](#)[\[17\]](#)[\[18\]](#) These markers are associated with the activation and maturation of dendritic cells, a critical step in initiating an allergic response.[\[17\]](#)
- Methodology:
 - Cytotoxicity Assay: THP-1 cells are first treated with a range of concentrations of the test chemical for 24 hours to determine the concentration that causes 25% cytotoxicity (CV75). This is used to select the concentrations for the main study.
 - Marker Expression Assay: THP-1 cells are incubated with eight different concentrations of the test chemical (based on the CV75 value) for 24 hours.[\[18\]](#)
 - Staining and Analysis: After incubation, cells are collected and stained with fluorescently-labeled antibodies specific for CD86 and CD54.
 - Flow Cytometry: The expression levels of the markers are quantified using a flow cytometer. The relative fluorescence intensity (RFI) is calculated for each marker at each

concentration.

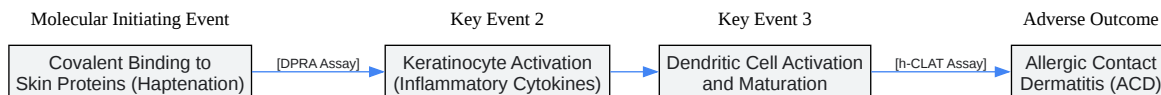
- Prediction Model: A substance is predicted as a sensitizer if the RFI of CD86 exceeds 150% or the RFI of CD54 exceeds 200% at any of the tested concentrations in at least two of three independent experiments.

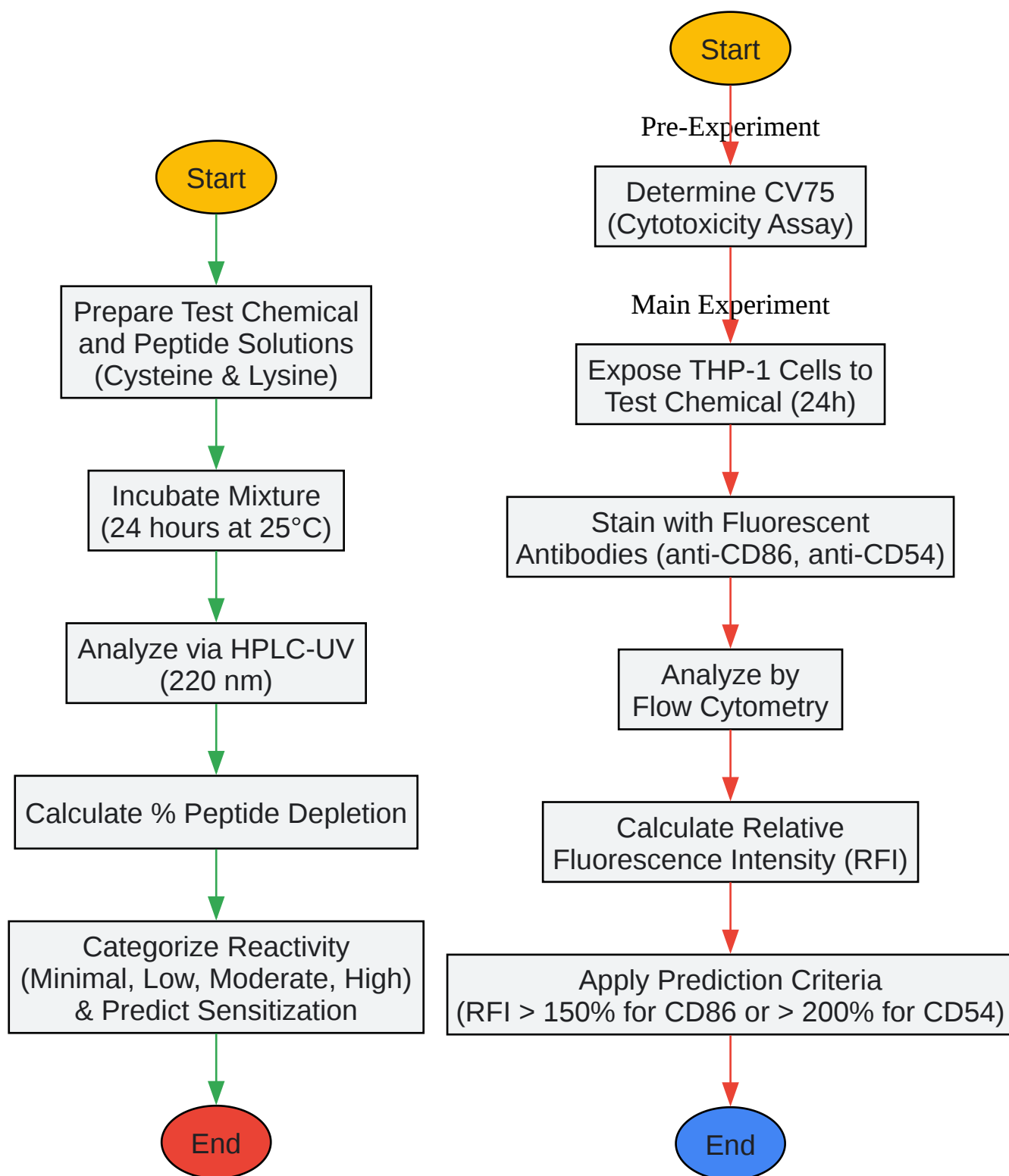
Prenatal Developmental Toxicity Study - OECD 414

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[\[19\]](#)[\[20\]](#)

- Principle: The test substance is administered to pregnant female animals (typically rats or rabbits) during the period of major organogenesis (e.g., gestation days 6-15 for rats).[\[4\]](#) Effects on the dam (maternal toxicity) and on the conceptus (developmental toxicity) are evaluated.[\[21\]](#)[\[22\]](#)
- Methodology:
 - Dosing: Mated female animals are randomly assigned to control and at least three dose groups. The test substance is administered daily via the intended route of exposure (e.g., oral gavage, inhalation). Doses are selected based on preliminary studies to establish a high dose that induces some maternal toxicity but not death or severe suffering.[\[20\]](#)[\[21\]](#)
 - Maternal Observations: Dams are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded throughout the study.
 - Fetal Examination: Shortly before the expected day of delivery (e.g., gestation day 20 for rats), the dams are euthanized.[\[4\]](#) The uterus is examined to determine the number of implantations, resorptions, and live/dead fetuses.
 - Evaluation: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

Visualizations





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References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. indenta.com [indenta.com]
- 4. Developmental toxicity evaluation of inhaled citral in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. ecetoc.org [ecetoc.org]
- 9. ftp.cdc.gov [ftp.cdc.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. iivs.org [iivs.org]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. 2.4. In Chemico Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) (OECD 442C) [bio-protocol.org]
- 14. Direct Peptide Reactivity Assay (DPRA) | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. scantox.com [scantox.com]
- 16. In Vitro Skin Sensitization [Human Cell Line (U937-U-SENS) Activation Test (h-CLAT)] (OECD 442E) - Tox Lab [toxlab.co]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. researchgate.net [researchgate.net]
- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. Test no. 414: Prenatal development toxicity study | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 21. flashpointsrl.com [flashpointsrl.com]
- 22. Prenatal Developmental Toxicity Study (OECD TG 414) | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [The Toxicology of 3,7-Dimethyloct-7-enal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086501#toxicology-of-3-7-dimethyloct-7-enal]

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